7-(3-Benzylthiophen-2-yl)heptanoic acid
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Overview
Description
7-(3-Benzylthiophen-2-yl)heptanoic acid: is an organic compound characterized by a heptanoic acid chain attached to a benzylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Benzylthiophen-2-yl)heptanoic acid typically involves the following steps:
Formation of Benzylthiophene: The benzylthiophene moiety can be synthesized through a Suzuki-Miyaura coupling reaction, where a thiophene derivative is coupled with a benzyl halide in the presence of a palladium catalyst and a base.
Attachment of Heptanoic Acid Chain: The benzylthiophene intermediate is then subjected to a Friedel-Crafts acylation reaction with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Benzylthiophen-2-yl)heptanoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
7-(3-Benzylthiophen-2-yl)heptanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(3-Benzylthiophen-2-yl)heptanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Heptanoic Acid: A simpler analog with a seven-carbon chain terminating in a carboxylic acid group.
Benzylthiophene Derivatives: Compounds with similar benzylthiophene moieties but different substituents on the heptanoic acid chain.
Uniqueness
7-(3-Benzylthiophen-2-yl)heptanoic acid is unique due to its specific combination of a benzylthiophene moiety and a heptanoic acid chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
142422-70-6 |
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Molecular Formula |
C18H22O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7-(3-benzylthiophen-2-yl)heptanoic acid |
InChI |
InChI=1S/C18H22O2S/c19-18(20)11-7-2-1-6-10-17-16(12-13-21-17)14-15-8-4-3-5-9-15/h3-5,8-9,12-13H,1-2,6-7,10-11,14H2,(H,19,20) |
InChI Key |
BLJRTTSMEWRXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2)CCCCCCC(=O)O |
Origin of Product |
United States |
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